FLT3 Inhibitory Potency in Cell-Based Assays
Inhibition of FLT3 phosphorylation was evaluated using a cell-based assay. 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine exhibits an IC₅₀ of 4 nM against FLT3 [1]. This potency is comparable to the clinically evaluated FLT3 inhibitor crenolanib, which demonstrates an IC₅₀ of 4 nM in similar FLT3 inhibition assays [2]. The target compound's activity is also within range of the approved agent quizartinib, which shows IC₅₀ values between 1.1 nM and 4.2 nM for FLT3 variants .
| Evidence Dimension | FLT3 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Crenolanib: 4 nM; Quizartinib: 1.1 nM (FLT3-ITD) / 4.2 nM (FLT3-WT) |
| Quantified Difference | Equivalent to crenolanib (4 nM); 3.6-fold less potent than quizartinib (1.1 nM) |
| Conditions | Cell-based FLT3 phosphorylation assay |
Why This Matters
This quantitative data positions the compound as a potent starting point for FLT3-targeted drug discovery, comparable in intrinsic potency to known advanced inhibitors.
- [1] BindingDB. BDBM50362061 CHEMBL1940103: IC₅₀ = 4 nM against FLT3 in cell-based phosphorylation assay. View Source
- [2] ZFIN ChEBI: crenolanib. FLT3 IC₅₀ = 4 nM. View Source
